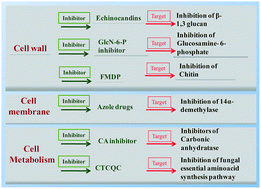Review on fungal enzyme inhibitors – potential drug targets to manage human fungal infections
RSC Advances Pub Date: 2016-04-11 DOI: 10.1039/C6RA01577H
Abstract
Invasive fungal infections caused by opportunistic fungal pathogens have been emerging as a global problem of great concern as they are associated with increased morbidity and mortality. Despite this, there are very limited drugs of choice to treat fungal infections. The continuous usage of these drugs is associated with resistance development and thus this is another area of concern. Fungal enzymes represent one of the most important and potential targets for drug development, as they are essential for their growth and establishment in the host. In this review, we have discussed the well established and currently available enzyme inhibitors as therapeutic choices to treat fungal infections as well as those enzyme inhibitors that have been identified as suitable drug candidates to manage fungal infections. Thus, the study of fungal biosynthetic enzymes and their inhibitors could potentially show a promising way of drug development for emerging and re-emerging fungal infections of humans.

Recommended Literature
- [1] A general synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides†
- [2] Nanosized hydroxyapatite powders from microemulsions and emulsions stabilized by a biodegradable surfactant
- [3] Complex coacervation-based loading and tunable release of a cationic protein from monodisperse glycosaminoglycan microgels†
- [4] Intramolecular three-colour single pair FRET of intrinsically disordered proteins with increased dynamic range†‡
- [5] Oriented aggregation of calcium silicate hydrate platelets by the use of comb-like copolymers†
- [6] Utilising the effect of reaction concentration to tune the physical properties of hyperbranched polymers synthesised using transfer-dominated branching radical telomerisation (TBRT)†
- [7] Anion–cation contrast of small molecule solvation in salt solutions†
- [8] Donor–acceptor-based two-dimensional polymer as a supercapacitor electrode with long cycling stability†
- [9] Detection of zeptomole quantities of nonfluorescent molecules in a 101 nm nanochannel by thermal lens microscopy
- [10] Enhanced photocatalytic degradation of congo red by solvothermally synthesized CuInSe2–ZnO nanocomposites†

Journal Name:RSC Advances
Research Products
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4
-
CAS no.: 16034-43-8
-
CAS no.: 154-68-7
-
CAS no.: 112695-98-4









